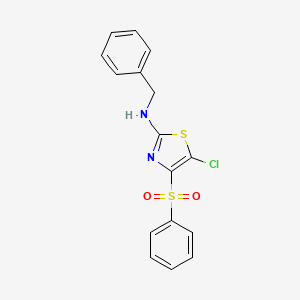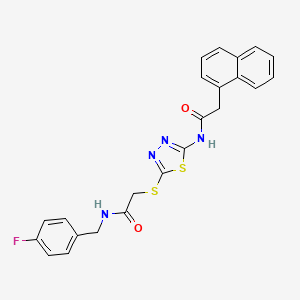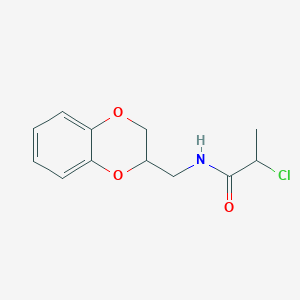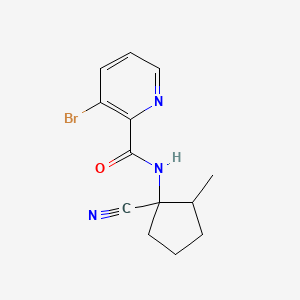
N-cyclopentylthiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-cyclopentylthiomorpholine-4-carboxamide” are not available, general methods for synthesizing carboxamides involve the reaction of carboxylic acids with amines . For instance, an efficient operationally simple and convenient green synthesis method has been reported for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerization
Researchers have explored the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the synthesis of beta-carbolinones. This process is significant for developing lavendamycin analogues, highlighting carboxamides' role in synthesizing complex molecules with potential therapeutic applications (England & Padwa, 2008).
Antitumor Agents
A study on 2-phenylbenzimidazole-4-carboxamides revealed these compounds as "minimal" DNA-intercalating agents showing antitumor activity. Their distinct mechanism suggests potential in developing new cancer treatments, emphasizing carboxamides' therapeutic significance (Denny, Rewcastle, & Baguley, 1990).
Palladium(II) Pincer Complexes
Palladium(II) pincer complexes based on picolinylamides functionalized with amino acids have demonstrated cytotoxic effects against various human cancer cell lines. The study underscores the critical role of sulfide donor groups in enhancing cytotoxic activity, indicating carboxamides' utility in designing cancer therapies (Churusova et al., 2017).
Corrosion Inhibition
Research on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium provides insights into carboxamides' practical applications beyond pharmaceuticals. The study highlights their effectiveness in protecting metal surfaces, suggesting industrial and engineering applications (Nnaji et al., 2017).
Wirkmechanismus
Target of Action
Carboxamide derivatives have been studied extensively and are known to exhibit inhibitory properties against various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular functions.
Mode of Action
Carboxamide derivatives are known to form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This interaction can lead to changes in the normal functioning of these targets, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Carboxamide derivatives have been associated with the disruption of various biochemical pathways . The disruption of these pathways can lead to downstream effects that contribute to the compound’s overall action.
Pharmacokinetics
The study of similar compounds suggests that these properties can significantly impact the bioavailability of the compound .
Result of Action
Carboxamide derivatives have been associated with various cellular effects, including the inhibition of cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-cyclopentylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYJJBAZNHETHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylthiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)
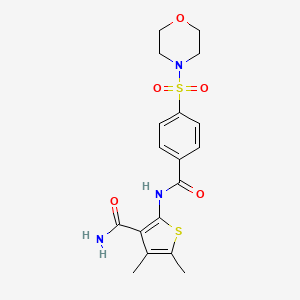
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

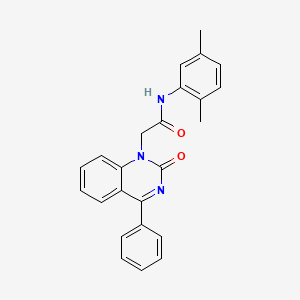
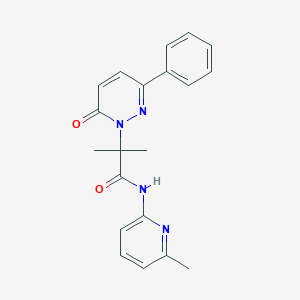
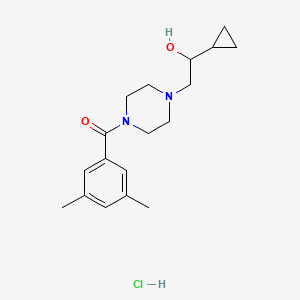
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
